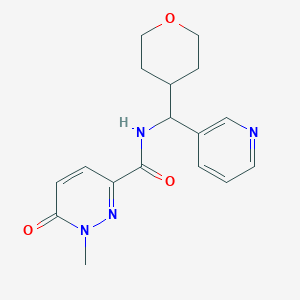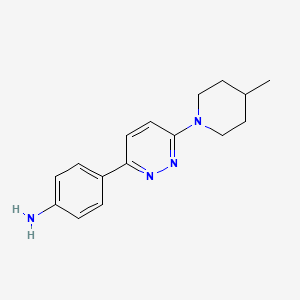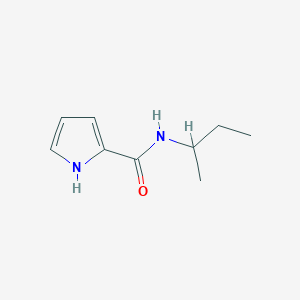
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is a complex organic molecule with potential applications in various scientific fields. Its structure comprises a quinoline ring fused with an oxadiazole moiety, connected by a thioether linkage to an ethanone group. This configuration suggests intriguing chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone generally involves multi-step organic reactions. The process may include the formation of the quinoline ring, the oxadiazole ring, and their subsequent coupling. A typical route could start with the cyclization of suitable precursors to form the quinoline and oxadiazole cores, followed by thiolation and final condensation steps under controlled conditions such as specific temperature, pH, and the presence of catalysts or solvents.
Industrial Production Methods
Industrial production might involve large-scale batch reactions, employing automated reactors to ensure precise control over reaction conditions. The key steps would be optimized for yield and purity, using cost-effective reagents and robust purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: : This compound might be prone to oxidation at the sulfur or quinoline nitrogen atoms.
Reduction: : Selective reduction could target the ketone group, converting it into an alcohol.
Substitution: : Halogenation or other electrophilic substitution reactions could occur at reactive positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in alcoholic solvents.
Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated derivatives of the parent compound.
科学的研究の応用
This compound's unique structure makes it valuable for various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its reactivity is leveraged for the formation of novel compounds with potential utility in materials science.
Biology: : Investigated for its potential as a biological probe or an intermediate in the synthesis of bioactive molecules.
Medicine: : Potentially explored for its pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: : Could be utilized in the development of new materials, such as polymers or as a precursor in the synthesis of specialty chemicals.
作用機序
The exact mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application:
Molecular Targets: : This compound may interact with specific enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: : Could modulate biochemical pathways related to oxidative stress, cellular signaling, or metabolic processes.
類似化合物との比較
Unique Features
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is distinguished by its combination of the quinoline and oxadiazole rings connected through a thioether linkage, which imparts unique reactivity and potential biological activity.
Similar Compounds
Quinoline derivatives: : Compounds like quinine and chloroquine, known for their pharmacological activities.
Oxadiazole derivatives: : Compounds like 1,3,4-oxadiazole, used in various chemical and biological applications.
Thioether-linked compounds: : Molecules with sulfur linkages known for their stability and reactivity in organic synthesis.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-9-10-17(12-15(14)2)20-22-23-21(26-20)27-13-19(25)24-11-5-7-16-6-3-4-8-18(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPNJAQKDSKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)


![methyl2-amino-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylatehydrochloride](/img/structure/B2446446.png)
![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)
![N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2446449.png)
![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)

